molecular formula C10H19NO2S B12979116 1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol

1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol

Cat. No.: B12979116
M. Wt: 217.33 g/mol
InChI Key: JZEXPQFCXNXTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol is a synthetic organic compound that features a tetrahydropyran ring and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol typically involves multi-step organic reactions. One possible route could be:

    Formation of Tetrahydropyran Ring: Starting from a suitable precursor, the tetrahydropyran ring can be formed through cyclization reactions.

    Introduction of Thietane Ring: The thietane ring can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the tetrahydropyran and thietane moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield different alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)-2-aminoethanol: Similar structure but lacks the thietane ring.

    2-(Thietan-3-ylamino)ethanol: Similar structure but lacks the tetrahydropyran ring.

Uniqueness

1-(Tetrahydro-2H-pyran-4-yl)-2-(thietan-3-ylamino)ethan-1-ol is unique due to the presence of both the tetrahydropyran and thietane rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

1-(oxan-4-yl)-2-(thietan-3-ylamino)ethanol

InChI

InChI=1S/C10H19NO2S/c12-10(5-11-9-6-14-7-9)8-1-3-13-4-2-8/h8-12H,1-7H2

InChI Key

JZEXPQFCXNXTLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CNC2CSC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.